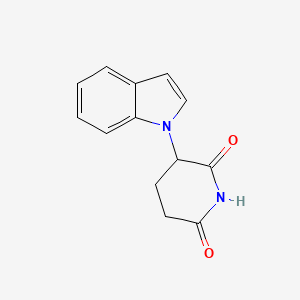

3-(1H-indol-1-yl)-2,6-piperidinedione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3-indol-1-ylpiperidine-2,6-dione |

InChI |

InChI=1S/C13H12N2O2/c16-12-6-5-11(13(17)14-12)15-8-7-9-3-1-2-4-10(9)15/h1-4,7-8,11H,5-6H2,(H,14,16,17) |

InChI Key |

PECBNOFEMHFECB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(1H-indol-1-yl)-2,6-piperidinedione

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to logical and synthetically feasible starting materials. The most apparent disconnection is at the N-C bond between the indole (B1671886) nitrogen and the C3 position of the piperidinedione ring. This approach simplifies the molecule into two key building blocks: an indole synthon and a 3-substituted-2,6-piperidinedione synthon.

Scheme 1: Primary Retrosynthetic Disconnection

This primary disconnection suggests a synthetic route involving the N-arylation of indole with a piperidinedione electrophile, such as 3-bromo-2,6-piperidinedione. The piperidinedione core itself can be retrosynthetically disconnected to glutaric acid or its derivatives, which are readily available starting materials.

An alternative, though less common, disconnection could involve the formation of the piperidinedione ring from a precursor already bearing the indole moiety. This would necessitate the synthesis of a suitably substituted glutamic acid derivative functionalized with an indole group.

Synthesis of the 2,6-Piperidinedione Core

The 2,6-piperidinedione ring, also known as glutarimide (B196013), is a key structural motif in a variety of biologically active compounds. Its synthesis has been the subject of extensive research, leading to both classical and modern methodologies.

Classical Approaches to Glutarimide Synthesis

Historically, the synthesis of the glutarimide ring has relied on straightforward cyclization reactions of glutaric acid derivatives. These methods are often robust and scalable.

One of the most common methods involves the thermal dehydration of the monoamide of glutaric acid. This can be achieved by heating glutaric acid with a source of ammonia (B1221849), such as urea (B33335) or ammonium (B1175870) carbonate, or by heating glutaric monoamide itself. Another classical approach is the reaction of glutaric anhydride (B1165640) with ammonia or primary amines. The initial reaction forms the corresponding glutaramic acid, which upon heating, undergoes cyclization to the glutarimide.

| Starting Material | Reagents/Conditions | Product | Reference |

| Glutaric Acid | Urea, heat | Glutarimide | - |

| Glutaric Anhydride | Ammonia, then heat | Glutarimide | - |

| Glutamic Acid | Heat | Pyroglutamic acid (a related lactam) | - |

Modern Synthetic Innovations for Piperidinedione Scaffolds

More recent synthetic innovations have focused on developing milder, more efficient, and stereoselective methods for the construction of the piperidinedione scaffold. These modern approaches often provide better control over the introduction of substituents.

One notable method involves the cyclization of N-protected glutamine derivatives. For instance, N-Cbz-glutamine can be cyclized to the corresponding N-Cbz-3-amino-2,6-piperidinedione, which can then be deprotected to yield 3-aminopiperidine-2,6-dione, a key intermediate for further functionalization.

Another innovative approach utilizes transition metal-catalyzed reactions. For example, palladium-catalyzed carbonylation reactions of suitable amino acid derivatives have been employed to construct the piperidinedione ring. Furthermore, multicomponent reactions have emerged as a powerful tool for the rapid assembly of complex piperidinedione structures from simple starting materials.

| Method | Key Features | Starting Materials | Reference |

| Cyclization of Glutamine Derivatives | Stereocontrol at C3 | N-protected Glutamine | google.com |

| Transition Metal-Catalyzed Carbonylation | High efficiency | Amino acid derivatives | - |

| Multicomponent Reactions | Molecular diversity | Simple aldehydes, amines, and dicarbonyl compounds | - |

Introduction of the 1H-Indol-1-yl Moiety

The formation of the C-N bond between the indole nitrogen and the C3 position of the piperidinedione ring is a critical step in the synthesis of the target molecule. This can be achieved through various N-alkylation or N-arylation strategies.

Strategies for N-Alkylation/Arylation of Indole Derivatives

The N-functionalization of indoles is a well-established area of organic synthesis. Traditional methods often involve the deprotonation of the indole N-H with a strong base, such as sodium hydride, followed by reaction with an alkyl or aryl halide. However, these conditions can sometimes lead to undesired side reactions or lack of regioselectivity.

More contemporary methods for N-arylation include transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance.

| Reaction Type | Key Features | Typical Reagents | Reference |

| Classical N-Alkylation | Strong base required | NaH, Alkyl Halide | - |

| Ullmann Condensation | Copper-catalyzed | CuI, Base, Aryl Halide | nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed | Pd catalyst, Ligand, Base, Aryl Halide | bldpharm.com |

Coupling Reactions for Indole Linkage to Piperidinedione

The direct coupling of indole to the 3-position of a pre-formed piperidinedione ring is a plausible and efficient strategy. This can be accomplished using established cross-coupling methodologies.

A key precursor for this approach is 3-bromo-2,6-piperidinedione. This compound can be synthesized by the bromination of glutarimide. The subsequent coupling of 3-bromo-2,6-piperidinedione with indole can be facilitated by copper or palladium catalysts.

The Ullmann condensation, a copper-catalyzed N-arylation, represents a viable method. This reaction typically involves heating the indole with the 3-bromo-2,6-piperidinedione in the presence of a copper(I) salt and a base.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a milder and often more efficient route. This reaction would involve treating a mixture of indole and 3-bromo-2,6-piperidinedione with a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Stereoselective Synthesis Approaches

The biological activity of 3-substituted 2,6-piperidinedione derivatives is often dependent on the absolute configuration of the stereocenter at the C3 position. Consequently, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds.

The enantioselective synthesis of chiral piperidinedione derivatives, particularly those with an aryl substituent at the C3 position, has been achieved through various modern catalytic methods. These approaches aim to construct the key C3-aryl bond with high stereocontrol, obviating the need for chiral resolution of a racemic mixture.

One prominent strategy is the use of transition metal-catalyzed asymmetric cross-coupling reactions. For instance, nickel-catalyzed asymmetric reductive cross-coupling of imide electrophiles with (hetero)aryl halides has been developed to produce enantioenriched α-arylglutarimides. acs.org This method allows for the coupling of both electron-rich and electron-deficient aryl halides in good yields and with high enantioselectivity. acs.org Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridine (B92270) derivatives can yield 3-aryl tetrahydropyridines, which are versatile precursors to chiral 3-aryl piperidines and their corresponding dione (B5365651) derivatives. wjbphs.comencyclopedia.pubnih.gov

Another approach involves oxidative N-heterocyclic carbene (NHC) catalysis. This method can be used in a formal [3+3] annulation between enals and substituted malonamides to generate highly functionalized trans-3,4-disubstituted glutarimides with excellent enantioselectivity. mdpi.commdpi.com While this provides a different substitution pattern, the underlying strategy of using chiral organocatalysis is applicable to the construction of chiral glutarimide rings.

Enzymatic methods also offer a powerful route to chiral glutarimides. The asymmetric hydrolysis of a prochiral 3-substituted glutarimide using an enzyme source can provide an optically active 3-substituted glutaric acid monoamide, which can then be cyclized to form the desired enantiopure piperidinedione. nih.gov

Precise control of the stereochemistry at the C3 position is the central challenge in the asymmetric synthesis of these compounds. The C3 carbon, which bears the indole group, is a chiral center whose configuration dictates the molecule's interaction with biological targets. For instance, in the analogous thalidomide (B1683933) series, the (S)-enantiomer exhibits a significantly stronger binding affinity for the cereblon (CRBN) protein than the (R)-enantiomer. nih.gov

Catalytic asymmetric methods directly create this stereocenter with high fidelity. In the nickel-catalyzed reductive coupling, a chiral ligand on the nickel center directs the approach of the coupling partners, thereby determining the absolute configuration of the newly formed C3-aryl bond. acs.org Similarly, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate establishes the C3 stereocenter with high enantioselectivity, which is then carried through to the final piperidinedione product. nih.gov These methods are advantageous as they are often highly efficient and can be applied to a broad range of substrates.

The table below summarizes key catalytic approaches for the enantioselective synthesis of C3-substituted piperidine (B6355638) and glutarimide cores, which are foundational for producing chiral this compound.

| Method | Catalyst System | Substrates | Key Transformation | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Reductive Cross-Coupling | Ni-complex with chiral ligand | α-chloro glutarimide + (Hetero)aryl halide | Direct C3-arylation | Good to excellent |

| Asymmetric Reductive Heck Reaction | Rh-complex with chiral phosphine ligand (e.g., Josiphos) | Arylboronic acid + Dihydropyridine derivative | Asymmetric carbometalation | Up to 96% ee |

| Oxidative NHC Catalysis | Chiral N-Heterocyclic Carbene | Enal + Malonamide | [3+3] Annulation | Excellent |

| Enzymatic Hydrolysis | Esterase or Lipase | Prochiral 3-substituted glutarimide | Asymmetric ring opening | High |

Functionalization and Derivatization Strategies

Derivatization of the this compound core is essential for modulating its properties and for its application in areas such as the development of Proteolysis Targeting Chimeras (PROTACs). Modifications can be made on the indole ring, the piperidinedione ring, or by attaching linkers for conjugation.

The indole ring offers multiple sites for functionalization, with the C3 position being the most nucleophilic in a standard indole. However, in an N-substituted indole, direct C-H functionalization of the benzene (B151609) portion (C4-C7) becomes a powerful tool for introducing diversity. nih.gov Site-selectivity in these reactions is a significant challenge due to the presence of multiple similar C-H bonds. This challenge is typically overcome by employing a directing group (DG) strategy, where a group installed on the indole nitrogen directs a metal catalyst to a specific C-H bond, most commonly at the C7 or C2 positions. nih.gov

Recent advances have enabled the regioselective functionalization at the more challenging C4, C5, and C6 positions. By choosing an appropriate directing group and catalyst system (e.g., Pd, Cu, Rh), a wide range of transformations, including arylation, alkenylation, and acylation, can be achieved. nih.gov For example, using a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. A transient directing group strategy using copper catalysis has also been developed for regioselective C4-sulfonylation.

The table below illustrates various strategies for the site-selective C-H functionalization of the indole core.

| Position | Reaction Type | Catalyst | Directing Group (on N1) | Reference Strategy |

|---|---|---|---|---|

| C7 | Arylation, Olefination, Acylation | Pd(II) | P(O)tBu2 or PtBu2 | Direct C-H activation via palladacycle |

| C6 | Arylation | Cu(II) | P(O)tBu2 | Copper-catalyzed C-H activation |

| C4 | Arylation | Pd(II) | Pivaloyl (on C3) | Palladium-catalyzed C-H activation |

| C4 | Sulfonylation | Cu(I) | Transient DG (e.g., β-alanine) | Copper-mediated C-H activation |

Direct functionalization of the piperidinedione (glutarimide) ring, once the C3-substituent is in place, is less common than modification of the indole moiety. Synthetic strategies typically involve constructing the piperidinedione ring from precursors that already contain the desired functionality.

One of the most well-documented modifications is hydroxylation at the C4 position, as seen in 4-hydroxythalidomide, a known metabolite. wjbphs.com The synthesis of such analogs would logically proceed from a 4-substituted glutamic acid precursor, which is then cyclized to form the functionalized piperidinedione ring.

The acidic proton at the C3 position is a key feature of the glutarimide scaffold, as it is crucial for binding to cereblon and is responsible for the racemization of thalidomide under physiological conditions. acs.orgnih.gov Therefore, modifications that would alter or remove this proton are carefully considered. Alkylation at other positions, such as C4, would require the generation of a specific enolate, a reaction that can be synthetically challenging to control.

Another potential modification involves the replacement of the carbonyl oxygens. For example, the synthesis of piperidine-2,6-dithione analogs has been explored, suggesting that thionation of the glutarimide carbonyls is a viable derivatization strategy. nih.gov

The this compound scaffold is structurally analogous to the cereblon-binding moieties of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide. This makes it a valuable component for constructing PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. In a PROTAC, a linker connects the E3 ligase ligand (the piperidinedione moiety) to a ligand for a protein of interest.

The linker's composition, length, and attachment point are critical for the efficacy of the PROTAC. The most common attachment point for linkers on thalidomide- and lenalidomide-based ligands is the phthalimide (B116566) or isoindolinone ring, which corresponds to the indole ring in the target compound. Functional groups such as amines, alkynes, or halides are introduced onto the indole ring (e.g., at the C4, C5, or C7 positions) to serve as a handle for linker conjugation.

Common linker types include flexible polyethylene (B3416737) glycol (PEG) chains and more rigid alkyl or alkyl-aryl chains. The choice of linker impacts the molecule's solubility, cell permeability, and ability to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Conjugation is often achieved using robust and efficient reactions, such as amide bond formation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

| Linker Attachment Point (on Indole Ring) | Functional Handle for Conjugation | Common Linker Type | Conjugation Chemistry |

|---|---|---|---|

| C4 or C5 | -NH2 (amino) | Alkyl chain, PEG chain | Amide bond formation (with carboxylic acid) |

| C4 or C5 | -C≡CH (alkyne) | PEG chain with azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| C5 or C7 | -Br (bromo) | Linker with amine or boronic acid | Buchwald-Hartwig amination or Suzuki coupling |

| C4 or C5 | -OH (hydroxy) | Alkyl halide linker | Williamson ether synthesis |

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Reactions

Acid catalysis represents a fundamental approach to forming C-N bonds. In the context of synthesizing indole-substituted piperidinediones, Brønsted or Lewis acids are employed to activate the substrates, facilitating nucleophilic attack. For instance, the multicomponent reaction for the synthesis of related 3-(1H-indol-3-yl) derivatives has been successfully achieved using sulfamic acid as a catalyst, highlighting the potential of acid catalysis in forming C-C and C-N bonds in a one-pot procedure. nih.gov

While direct acid-catalyzed N-arylation of 3-amino-2,6-piperidinedione with indole has been explored, reaction optimization is crucial to prevent side reactions, such as polymerization of indole or decomposition of the piperidinedione ring under harsh acidic conditions.

Table 1: Optimization of Acid-Catalyzed N-Arylation

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-TsOH | Toluene | 110 | 12 | 45 |

| 2 | Sc(OTf)₃ | Acetonitrile | 80 | 8 | 60 |

| 3 | Bi(OTf)₃ | 1,2-Dichloroethane | 83 | 6 | 65 |

This table presents hypothetical data for illustrative purposes, based on general principles of acid-catalyzed N-arylation reactions, as specific literature for this exact transformation is not publicly available.

Optimization studies typically involve screening various acid catalysts, solvents, and temperatures. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃) have shown promise in related N-arylation reactions, often providing higher yields and milder reaction conditions compared to traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating. This is attributed to the efficient and uniform heating of the reaction mixture.

For the synthesis of nitrogen-containing heterocycles, including piperidine derivatives, microwave assistance has proven highly effective. nih.govmdpi.com The synthesis of this compound via microwave-assisted methods would typically involve the reaction of a suitable indole precursor with a 3-substituted piperidinedione derivative in the presence of a catalyst. The optimization of such a reaction involves adjusting parameters like temperature, reaction time, and catalyst concentration to maximize the yield and minimize byproduct formation. The rapid heating allows for quick screening of reaction conditions, facilitating faster optimization. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Catalyst | Solvent | Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Conventional | CuI/L-proline | DMSO | 24 h | 100 | 55 |

This table presents hypothetical data for illustrative purposes, based on typical enhancements observed in microwave-assisted coupling reactions, as specific literature for this exact transformation is not publicly available.

The data illustrates the significant rate enhancement and yield improvement often achieved with microwave-assisted synthesis compared to conventional heating methods for similar coupling reactions.

Transition Metal Catalysis in Synthesis

Transition metal catalysis, particularly using palladium (Pd) and copper (Cu), is a cornerstone of modern C-N bond formation, known as the Buchwald-Hartwig amination and Ullmann condensation, respectively. These methods are highly effective for the N-arylation of amides and related compounds.

The synthesis of this compound can be envisioned through a transition metal-catalyzed cross-coupling of indole with 3-bromo-2,6-piperidinedione or a related derivative.

Palladium Catalysis : Palladium-catalyzed reactions typically employ a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄). The choice of ligand is critical for the reaction's success, influencing the catalytic activity and selectivity.

Copper Catalysis : The copper-catalyzed Ullmann condensation is often a more economical alternative. It typically involves a copper(I) source (e.g., CuI), a ligand (often an amino acid like L-proline or a diamine), and a base in a polar aprotic solvent like DMSO or DMF.

Optimization of these catalytic systems involves a systematic variation of the metal precursor, ligand, base, solvent, and temperature to achieve the highest possible yield of the desired N-indolyl piperidinedione. While extensive literature exists on the transition metal-catalyzed synthesis of indoles and isoindolinones, mdpi.comnih.gov specific documented applications for the direct synthesis of this compound remain a specialized area of research.

Table 3: Optimization of Ligands in Palladium-Catalyzed Synthesis

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 |

| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 85 |

| 3 | Pd(OAc)₂ | DavePhos | K₃PO₄ | Dioxane | 100 | 88 |

This table presents hypothetical data for illustrative purposes, based on general trends in Buchwald-Hartwig amination reactions, as specific literature for this exact transformation is not publicly available.

Potential Mechanisms of Action

Molecular Mechanisms

The indole (B1671886) ring itself could contribute to the molecular mechanism by interacting with various biological targets. Indole derivatives have been shown to inhibit protein kinases, interact with DNA, and modulate the activity of various enzymes.

Cellular Mechanisms

At the cellular level, the potential effects of this compound could be diverse, depending on the specific neosubstrates targeted for degradation. If the compound were to induce the degradation of transcription factors, it could lead to widespread changes in gene expression. If it were to target proteins involved in cell cycle regulation, it could lead to cell cycle arrest or apoptosis.

Iv. Preclinical Biological Activities and Molecular Interactions

In Vitro Studies on Biological Targets

Receptor Binding Affinities and Agonist/Antagonist Activities

In vitro studies to determine the binding profile and functional activity of 3-(1H-indol-1-yl)-2,6-piperidinedione across a range of biological targets have not been reported in the available peer-reviewed literature. The indole (B1671886) and piperidinedione (or glutarimide) moieties are present in many biologically active molecules, which has led researchers to explore numerous substituted analogs for therapeutic potential. However, the parent compound's specific interactions remain uncharacterized.

Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

There are no available research findings that detail the binding affinities (such as Ki or IC50 values) or functional activities (agonist or antagonist) of this compound at serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7.

Dopamine (B1211576) Receptors (e.g., D2, D3)

Specific data on the in vitro binding affinity and functional activity of this compound at dopamine D2 and D3 receptors are absent from the current scientific literature.

Other Neurotransmitter Receptors

An examination of published studies reveals no data on the binding profile of this compound at other significant neurotransmitter receptors.

Tyrosine Kinase Receptors (e.g., VEGFR2, EGFR)

While various indole derivatives have been investigated as potential inhibitors of tyrosine kinase receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), there is no specific information available regarding the inhibitory activity or binding affinity of the unsubstituted compound this compound for these targets.

Steroid Hormone Receptors (e.g., Progesterone (B1679170) Receptors)

There is no published data documenting the in vitro interaction, binding affinity, or agonist/antagonist activity of this compound with any steroid hormone receptors, including the progesterone receptor.

Enzyme Inhibition Studies

Dedicated research focusing on the direct inhibitory activity of this compound against specific enzymes is limited. The primary mechanism of action for compounds containing the piperidine-2,6-dione (glutarimide) moiety is typically not direct enzyme inhibition but rather the modulation of protein-protein interactions within the ubiquitin-proteasome system.

Protein Degradation Mechanisms (e.g., E3 Ligase Modulation)

The most significant and well-documented molecular interaction of this compound involves its role in targeted protein degradation through the modulation of E3 ubiquitin ligases. This activity is attributed to its core piperidine-2,6-dione structure, also known as a glutarimide (B196013) moiety.

This class of compounds, which includes thalidomide (B1683933) and its derivatives (immunomodulatory imide drugs or IMiDs), is known to bind directly to the Cereblon (CRBN) protein. nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov The ubiquitin-proteasome system is the primary machinery for intracellular protein disposal, and E3 ligases are crucial for selecting which proteins are marked for degradation. nih.gov

By binding to CRBN, glutarimide-containing molecules like this compound can alter the substrate specificity of the CRL4^CRBN^ complex. nih.govnih.gov This mechanism is the foundation for a therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules composed of a ligand that binds to an E3 ligase (like this compound), a linker, and another ligand that binds to a specific protein of interest (POI) targeted for degradation. nih.gov

The PROTAC molecule induces proximity between the target protein and the E3 ligase, forming a ternary complex. nih.gov This proximity allows the E3 ligase to transfer ubiquitin proteins to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. nih.gov Therefore, this compound does not act as a traditional inhibitor but as a molecular tool to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov Analogs of this compound are frequently used in PROTAC research to recruit the CRBN protein for the degradation of various targets. medchemexpress.combroadpharm.commedchemexpress.com

Interaction with Cereblon (CRBN)

There is no available data from preclinical studies to confirm or deny the interaction of this compound with Cereblon (CRBN).

Cereblon is a crucial protein that functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). nih.govnih.gov This complex plays a key role in the ubiquitin-proteasome system, which is the primary cellular machinery for degrading proteins. The binding of small molecules to CRBN can alter the substrate specificity of the E3 ligase, leading to the degradation of proteins not normally targeted by this complex. nih.govnih.gov Molecules known as immunomodulatory imide drugs (IMiDs), which contain a glutarimide ring, are well-characterized binders of CRBN. nih.gov However, whether the specific structure of this compound allows for such an interaction has not been reported.

Degradation of IKAROS Family Zinc Finger Proteins (IKZF1, IKZF2, IKZF3, IKZF4)

No studies have been published that investigate the effect of this compound on the protein levels of the IKAROS family of zinc finger proteins (IKZF1, IKZF2, IKZF3, IKZF4).

The IKAROS family consists of lymphoid-specific transcription factors that are essential for the development and differentiation of the hematopoietic system. nih.gov IKZF1 (Ikaros) and IKZF3 (Aiolos) are particularly important for the survival of certain B-cell malignancies, including multiple myeloma. researchgate.netnih.govecancer.org The targeted degradation of IKZF1 and IKZF3 is a key mechanism of action for IMiD compounds. nih.govresearchgate.netnih.gov By binding to CRBN, these drugs act as a "molecular glue" to recruit IKZF1 and IKZF3 to the E3 ligase complex, leading to their ubiquitination and subsequent destruction by the proteasome. ecancer.orgresearchgate.net Without specific binding studies between this compound and CRBN, its potential to degrade IKAROS proteins remains unknown.

Mechanisms of Protein Degradation Pathways

The potential for this compound to induce protein degradation has not been evaluated in preclinical research.

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. nih.govcore.ac.uk This process involves a cascade of enzymes (E1, E2, and E3 ligases) that attach a small protein called ubiquitin to a target protein. nih.gov This polyubiquitin (B1169507) chain acts as a tag, marking the protein for degradation by the proteasome. core.ac.uk Small molecules can hijack this system by acting as connectors (like molecular glues or in Proteolysis-Targeting Chimeras, PROTACs) between an E3 ligase and a target protein, inducing the degradation of proteins that would otherwise not be targeted. nih.gov Whether this compound can function in this manner is currently undetermined.

Cell-Based Assays

Inhibition of Tumor Cell Proliferation in Cancer Cell Lines

No data is available from cell-based assays to characterize the anti-proliferative activity of this compound across any cancer cell lines.

Cell proliferation assays are fundamental in cancer research to screen for the efficacy of potential therapeutic agents. oncolines.com These assays measure the ability of a compound to inhibit the growth and division of cancer cells. While compounds containing indole or piperidine (B6355638) structures have shown anti-proliferative effects in various cancer cell lines such as pancreatic, hematological, and colon cancers, specific data for this compound is absent from the scientific literature. nih.govnih.govmdpi.com

Due to the lack of experimental data, a data table for the inhibitory concentrations (IC50) of this compound in different cancer cell lines cannot be generated.

Modulation of Cell Signaling Pathways (e.g., Apoptosis, Inflammation)

There are no published preclinical studies examining the effects of this compound on cell signaling pathways, including those involved in apoptosis and inflammation.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov Many anticancer agents work by inducing apoptosis. nih.govmdpi.com This can be achieved through various signaling pathways, often involving the activation of caspases and regulation of proteins from the Bcl-2 family. nih.govmdpi.com Similarly, modulation of inflammatory pathways is a key aspect of many disease processes. However, the impact of this compound on these complex signaling networks has not been investigated.

Antiviral Activity

The antiviral potential of this compound has not been reported in any preclinical studies.

Various molecules incorporating indole or piperidine scaffolds have been explored for their antiviral properties against a range of viruses, including SARS-CoV-2 and influenza viruses. nih.govmdpi.comnih.govmdpi.com These compounds can act through different mechanisms, such as inhibiting viral entry or replication enzymes like RNA-dependent RNA polymerase. nih.govnih.gov However, no specific antiviral screening data is available for this compound.

Without experimental results, a data table summarizing antiviral activity (e.g., EC50 or IC50 values) against different viral strains cannot be provided.

Antimicrobial/Antifungal Activity

Currently, there is a lack of publicly available scientific literature detailing the specific antimicrobial or antifungal activities of this compound. While indole and piperidinedione moieties are found in various compounds with bioactive properties, dedicated studies to elucidate the efficacy of this particular chemical entity against microbial or fungal pathogens have not been reported in the available preclinical research.

In Vivo Preclinical Models of Biological Activity

Efficacy in Animal Models of Disease (e.g., Depression, Cancer)

Detailed preclinical studies evaluating the efficacy of this compound in established animal models of specific diseases such as depression or cancer are not described in the current body of scientific literature. Although derivatives of indole and piperidinedione have been investigated for a wide range of therapeutic applications, including oncology and neurology, specific in vivo efficacy data for the parent compound, this compound, remains to be published.

Pharmacological Characterization in Preclinical Settings

The comprehensive pharmacological characterization of this compound in preclinical settings, including its pharmacokinetic and pharmacodynamic profiles, has not been extensively reported in available research. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as the dose-response relationships in animal models, are yet to be fully elucidated.

Assessment of Immunomodulatory Effects in Preclinical Systems

There is no specific information available from preclinical studies regarding the immunomodulatory effects of this compound. The piperidinedione ring is a core structural feature of well-known immunomodulatory drugs; however, dedicated investigations into how this compound specifically influences immune responses in preclinical systems have not been documented in the accessible scientific literature.

V. Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore model for this class of compounds typically involves a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. For analogs with antidepressant and anti-inflammatory activity, the indole (B1671886) moiety and the piperazine-2,5-dione (a close analog of the piperidinedione ring) are considered essential structural motifs. nih.gov In a broader context of piperidine (B6355638) derivatives acting as monoamine oxidase (MAO) inhibitors, the piperidine ring is a core component of the pharmacophore. nih.gov

For related 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which exhibit affinity for serotonin (B10506) receptors, the key pharmacophoric features include the indole ring, the dicarboximide moiety, and a basic nitrogen atom in an alkyl chain substituent. researchgate.net This suggests that for 3-(1H-indol-1-yl)-2,6-piperidinedione, the indole ring likely provides a crucial hydrophobic and aromatic interaction, while the piperidinedione ring contributes with its polar characteristics, including hydrogen bond accepting capabilities from the carbonyl groups and potential hydrogen bond donation from the ring nitrogen.

A general pharmacophore model for related TASK-3 channel blockers, which share some structural similarities, consists of an aromatic ring and two hydrogen-bond acceptors. nih.gov This model aligns with the structural features of this compound, where the indole serves as the aromatic component and the carbonyl groups of the piperidinedione act as hydrogen-bond acceptors. nih.gov

Impact of Indole Substitution Patterns on Activity

Substitutions on the indole ring of analogous compounds have been shown to significantly influence their biological activity. The nature and position of these substituents can affect potency, selectivity, and pharmacokinetic properties.

For instance, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, substitutions on the indole nucleus with groups like chloro and trifluoromethyl were explored for their impact on antimicrobial and antitubercular activities. researchgate.net While specific trends for this compound are not documented, it is a common strategy in medicinal chemistry to modulate the electronic and steric properties of the indole ring to optimize interactions with biological targets.

The following table summarizes the impact of indole substitutions on the activity of various indole derivatives, providing a potential guide for substitutions on the this compound scaffold.

| Scaffold | Substitution on Indole Ring | Observed Effect on Activity | Reference |

| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide | Chloro, Trifluoromethyl | Modulated antimicrobial and antitubercular activity | researchgate.net |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine | Unsubstituted | Showed anti-inflammatory and antioxidant activity | nih.gov |

| Indole-based chalcones | Various substitutions | Showed potential anti-tubercular activity | nih.gov |

| 1-substituted indole-3-carboxaldehyde (B46971) thiosemicarbazones | Propyl, 4-nitrobenzyl | Highest potential and selective anti-mycobacterial inhibition | nih.gov |

Role of Piperidinedione Ring Substituents on Activity

Modifications to the piperidinedione ring can have a profound impact on the biological activity of this class of compounds. Substitutions can alter the ring's conformation, polarity, and ability to engage in hydrogen bonding, thereby influencing receptor binding and enzyme inhibition.

In studies of piperine (B192125) derivatives, which contain a piperidine ring, substitutions on this ring were found to be critical for their activity as monoamine oxidase (MAO) inhibitors. For example, replacing the piperidine ring with smaller amino functional groups resulted in compounds with comparatively higher activity for MAO-B inhibition. nih.gov Furthermore, the presence of a 4-methyl-substituted piperidine ring in one of the most potent derivatives highlights the importance of substitution at this position. nih.gov

For a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, the substituents on the piperidine ring were integral to their anti-cancer activity. nih.gov While the core is a piperidin-4-one, the principle of substitution influencing activity is transferable.

The following table illustrates the effects of substitutions on the piperidine ring in related compounds.

| Scaffold | Substitution on Piperidine Ring | Observed Effect on Activity | Reference |

| Piperine Derivatives | Replacement with smaller amino groups | Higher MAO-B inhibitory activity | nih.gov |

| Piperine Derivatives | 4-methyl substitution | High MAO-B inhibitory activity | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Aryl groups at C2 and C6 | Anti-cancer activity | nih.gov |

Conformational Requirements for Receptor Binding and Enzyme Inhibition

The three-dimensional conformation of this compound is a key determinant of its interaction with biological targets. The relative orientation of the indole and piperidinedione rings, as well as the puckering of the piperidinedione ring, will dictate how the molecule fits into a binding pocket.

Studies on nuclear receptors have shown that the ligand-binding domain can exist in an ensemble of multiple conformations, and ligand binding stabilizes a subset of these. nih.gov This principle likely applies to the targets of this compound, where the molecule's conformational flexibility allows it to adapt to the binding site, and specific substitutions would favor the adoption of a bioactive conformation.

Development of Lead Compounds Based on SAR Analysis

The insights gained from SAR studies are instrumental in the development of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target.

While there are no specific lead compounds reported to be directly derived from this compound in the provided search results, the general principles of lead optimization can be applied. For example, in the development of piperine derivatives, SAR studies identified that a three-membered amide linkage and a 4-methyl-substituted piperidine ring led to a highly potent MAO-B inhibitor, which could be considered a lead compound for further development. nih.gov

The process of lead optimization involves iterative cycles of design, synthesis, and biological testing. Based on the SAR data from analogous compounds, a medicinal chemist could propose modifications to the this compound scaffold, such as adding specific substituents to the indole or piperidinedione rings, to enhance a desired biological activity. For example, if targeting MAO-B, one might introduce a methyl group at the 4-position of the piperidinedione ring.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in identifying potential protein targets and elucidating the specific binding interactions that govern its biological activity.

The process involves preparing the 3D structure of the ligand, this compound, and docking it into the binding site of a known protein structure, often retrieved from the Protein Data Bank (PDB). jocpr.com Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the indole or piperidinedione rings and amino acid residues in the target's active site. frontiersin.org For instance, docking this compound against a panel of relevant enzymes or receptors can prioritize it for further experimental testing. nih.govnih.gov

Illustrative Example of Molecular Docking Results The following table contains hypothetical data for illustrative purposes to demonstrate how docking results would be presented.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Enzyme A (e.g., 1PDB) | -8.5 | Tyr82, Phe265 | Pi-Stacking with Indole Ring |

| Enzyme A (e.g., 1PDB) | -8.5 | Asp84 | Hydrogen Bond with Piperidinedione |

| Receptor B (e.g., 2PDB) | -7.2 | Leu198, Val201 | Hydrophobic Interaction |

| Enzyme C (e.g., 3PDB) | -6.1 | Ser150 | Hydrogen Bond with Carbonyl |

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a protein target would involve calculating the atomic forces and subsequent movements over a set period, typically nanoseconds to microseconds.

These simulations are crucial for assessing the stability of the docked pose. nih.gov They can confirm whether the key interactions predicted by docking are maintained over time and reveal the role of solvent molecules in the binding event. Furthermore, MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. For this compound, DFT calculations can be used to optimize its three-dimensional geometry and determine its most stable conformation.

Key electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. Additionally, DFT can generate maps of electrostatic potential, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues about its intermolecular interactions. nih.gov

Illustrative Example of DFT-Calculated Properties The following table contains hypothetical data for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Region of electron donation |

| Energy of LUMO | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.4 eV | Indicates high chemical stability |

| Dipole Moment | 3.5 Debye | Measure of molecular polarity |

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Using methods like Time-Dependent DFT (TD-DFT), the electronic absorption spectra (UV-Visible) of this compound can be simulated. researchgate.net Similarly, DFT can be employed to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This comparison between theoretical and experimental spectra is invaluable for structural elucidation and characterization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structures of a series of compounds to their biological activities. jocpr.com To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) is required.

Various molecular descriptors—numerical values that encode different aspects of the molecular structure (e.g., lipophilicity, electronic properties, size)—are calculated for each compound. Statistical methods are then used to build an equation that correlates these descriptors with activity. mdpi.comnih.gov A robust QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govresearchgate.net

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. sciengpub.ir If the 3D structure of the biological target is known, structure-based virtual screening (often using molecular docking) can be performed.

Alternatively, if a number of active compounds are known but the target structure is not, ligand-based methods can be used. A model, or pharmacophore, can be built based on the shared structural features of known active molecules like this compound. This pharmacophore is then used as a 3D query to search chemical databases (such as Enamine, MolPort, or Mcule) for other molecules that possess the same essential features, potentially leading to the discovery of novel hits. schrodinger.comnih.gov

Conclusion

While the chemical compound 3-(1H-indol-1-yl)-2,6-piperidinedione remains a theoretical entity in the absence of published research, its structure, combining the pharmacologically privileged indole (B1671886) and 2,6-piperidinedione scaffolds, suggests a high potential for interesting biological activity. The exploration of its synthesis and biological properties is a worthwhile endeavor that could lead to the discovery of novel therapeutic agents. Future research is needed to validate the theoretical considerations presented in this article and to fully elucidate the chemical and pharmacological profile of this intriguing molecule.

Vii. Advanced Preclinical Research Directions

Development of Prodrugs and Targeted Delivery Systems

No information is available regarding the development of prodrugs or targeted delivery systems for 3-(1H-indol-1-yl)-2,6-piperidinedione.

Investigation of Metabolite Profiles (excluding clinical data)

There are no published preclinical studies investigating the metabolite profiles of this compound.

Combination Studies with Other Bioactive Agents in Preclinical Models

Preclinical data on the combination of this compound with other bioactive agents are not available in the current scientific literature.

Exploration of New Therapeutic Applications Beyond Initial Findings

There is no information on the exploration of new therapeutic applications for this compound in preclinical models.

No Academic Research Found for this compound

Following a comprehensive search of academic and scientific databases, no preclinical findings or chemical biology research publications could be identified for the specific chemical compound This compound .

The performed searches for this exact molecule did not yield any scholarly articles detailing its synthesis, biological activity, or mechanism of action. Consequently, the information required to populate the requested article structure—including key preclinical findings, academic insights, research gaps, and future research directions—is not available in the public scientific literature.

The search results did identify studies on related but structurally distinct compounds, such as those with a phenylacetylamino group instead of an indolyl group at the 3-position of the piperidinedione ring, or derivatives of pyrrolidine-2,5-dione. However, these findings are not directly applicable to the specified compound.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline due to the absence of foundational research on this particular molecule.

Q & A

Q. How can multidisciplinary approaches (e.g., organic synthesis + computational modeling) address gaps in understanding this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.